molecular formula C9H12N4O4 B14140658 Butyric acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide CAS No. 3757-31-1

Butyric acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide

Katalognummer: B14140658
CAS-Nummer: 3757-31-1
Molekulargewicht: 240.22 g/mol
InChI-Schlüssel: UUTBLVFYDQGDNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyric acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide is a chemical compound with the molecular formula C9H12N4O4 It is known for its unique structure, which includes a butyric acid moiety linked to a 5-nitro-alpha-iminofurfuryl group via a hydrazide bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of butyric acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide typically involves the reaction of butyric acid with 5-nitro-2-furaldehyde and hydrazine. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 70-80°C)

    Catalyst: Acidic or basic catalysts to facilitate the condensation reaction

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Butyric acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The hydrazide bond can be cleaved under strong reducing conditions.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-(5-amino-alpha-iminofurfuryl)hydrazide.

    Reduction: Cleavage products such as butyric acid and 5-nitro-2-furaldehyde.

    Substitution: Halogenated derivatives of the furan ring.

Wissenschaftliche Forschungsanwendungen

Butyric acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structure and reactivity.

    Industry: Potential use in the synthesis of specialty chemicals and intermediates.

Wirkmechanismus

The mechanism by which butyric acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide exerts its effects involves interactions with various molecular targets:

    Molecular Targets: Enzymes and receptors involved in metabolic pathways.

    Pathways Involved: The compound may inhibit or activate specific enzymes, leading to alterations in metabolic processes. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Butyric acid: A simple carboxylic acid with a similar backbone but lacking the nitro and furan groups.

    2-Furaldehyde: Contains the furan ring but lacks the butyric acid and hydrazide moieties.

    Hydrazine derivatives: Compounds with similar hydrazide bonds but different substituents.

Uniqueness

Butyric acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide is unique due to its combination of a butyric acid moiety, a nitro-substituted furan ring, and a hydrazide bond. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

3757-31-1

Molekularformel

C9H12N4O4

Molekulargewicht

240.22 g/mol

IUPAC-Name

N-[(Z)-[amino-(5-nitrofuran-2-yl)methylidene]amino]butanamide

InChI

InChI=1S/C9H12N4O4/c1-2-3-7(14)11-12-9(10)6-4-5-8(17-6)13(15)16/h4-5H,2-3H2,1H3,(H2,10,12)(H,11,14)

InChI-Schlüssel

UUTBLVFYDQGDNV-UHFFFAOYSA-N

Isomerische SMILES

CCCC(=O)N/N=C(/C1=CC=C(O1)[N+](=O)[O-])\N

Kanonische SMILES

CCCC(=O)NN=C(C1=CC=C(O1)[N+](=O)[O-])N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.